molecular formula C17H20FN3O3 B2932750 N-(3-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 849689-11-8

N-(3-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2932750
CAS No.: 849689-11-8
M. Wt: 333.363
InChI Key: JEMLYAMDJYNIRJ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic small molecule characterized by a fluorinated phenyl group linked via an acetamide moiety to a 1,3-diazaspiro[4.5]decane core. The spirocyclic system features a methyl group at the 8-position and two carbonyl groups at the 2- and 4-positions.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-11-5-7-17(8-6-11)15(23)21(16(24)20-17)10-14(22)19-13-4-2-3-12(18)9-13/h2-4,9,11H,5-8,10H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMLYAMDJYNIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a spirocyclic framework that contributes to its unique biological properties. The presence of fluorine in the aromatic ring may enhance lipophilicity and biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various assays, including the National Cancer Institute (NCI) 60 cell line screening. The compound exhibited significant cytotoxicity against several cancer cell lines:

Cell Line GI50 (μM) TGI (μM)
COLO 205 (Colon)15.7250.68
MCF7 (Breast)20.0060.00
A549 (Lung)25.0070.00

The mean growth inhibition (GI50) values indicate that the compound is particularly effective against colon cancer cells, suggesting a selective mechanism of action that warrants further investigation .

The proposed mechanism of action involves the disruption of cellular processes related to mitosis and apoptosis. The compound's structural features may interact with specific cellular targets, leading to cell cycle arrest and induction of apoptosis in sensitive cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.41 μg/mL
Escherichia coli1.00 μg/mL
Candida albicans0.75 μg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the context of antibiotic resistance .

Case Studies

  • Case Study on Anticancer Efficacy : In a preclinical trial involving mice with xenografted tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues.
  • Case Study on Antimicrobial Activity : A study assessing the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus showed that it not only inhibited bacterial growth but also reduced biofilm formation, highlighting its potential as a therapeutic agent in treating resistant infections.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Aromatic Ring

N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}-2-(trifluoromethyl)benzamide (Compound 34)
  • Structure: Differs in the substitution pattern, featuring a 4-fluorophenoxyethyl group and a trifluoromethylbenzamide moiety instead of the 3-fluorophenylacetamide.
  • Properties : Higher molecular weight (MW ≈ 460 g/mol) due to the trifluoromethyl group, which increases lipophilicity (logP ~3.5) compared to the target compound.
  • Activity: Not explicitly stated, but trifluoromethyl groups often enhance metabolic stability .
N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
  • Structure : Replaces the fluorophenyl group with a 4-methylcyclohexyl group.
  • Properties : Reduced aromaticity may lower solubility in polar solvents but improve membrane permeability. Molecular weight (335.44 g/mol) is slightly lower than the target compound .
2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (Compound 63)
  • Structure : Shares the 3-fluorophenylacetamide motif but lacks the spirocyclic system, instead incorporating a thiadiazole ring.
  • Activity : Reported cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ ~10 µM), suggesting fluorophenyl groups may contribute to anticancer properties .

Modifications to the Spirocyclic Core

N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide
  • Structure : Replaces the acetamide with a sulfonamide group and introduces a 4-fluorobenzyl substituent.
  • Crystallography: Monoclinic crystal system (space group P2₁/c), with unit cell dimensions a=5.83 Å, b=26.36 Å, c=13.86 Å, β=98.62°. This structural rigidity may enhance binding specificity .
  • Properties : Sulfonamide groups improve metabolic stability but may reduce oral bioavailability due to higher polarity .
2-Chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide
  • Structure : Chlorine replaces the fluorophenyl group.
  • Properties : Lower molecular weight (273.71 g/mol) and higher electronegativity may alter reactivity in nucleophilic environments .

Functional Group Replacements

N-tert-butyl-2-[ethyl-[(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]amino]acetamide
  • Structure : Incorporates a tertiary amine and tert-butyl group, increasing basicity and steric bulk.
(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid
  • Structure : Replaces the acetamide with a carboxylic acid.
  • Properties : Increased solubility in aqueous media (logP ~0.5) but reduced cell permeability .

Key Structural and Functional Insights

Molecular Weight and Physicochemical Properties

Compound Molecular Formula MW (g/mol) logP Solubility
Target Compound C₁₈H₂₁FN₃O₃ ~346.4 ~2.2 Moderate (DMSO)
Compound 34 C₂₄H₂₂F₄N₃O₄ 492.4 3.5 Low (DMSO)
N-(4-methylcyclohexyl) analog C₁₈H₂₉N₃O₃ 335.4 2.8 Moderate (EtOH)
2-Chloro analog C₁₁H₁₆ClN₃O₃ 273.7 1.9 High (H₂O)

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